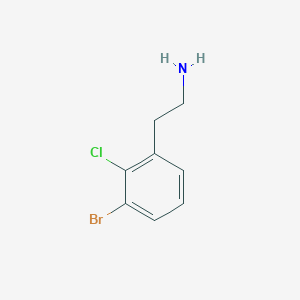

2-(3-Bromo-2-chlorophenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Bromo-2-chlorophenyl)ethanamine” is a chemical compound that is structurally similar to "2-(3-Chlorophenyl)ethylamine" . The latter is a clear light yellow liquid and was used in the preparation of phenylacetaldehyde by a proton abstraction process .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-2-chlorophenyl)ethanamine” can be inferred from its related compound “2-(3-Chlorophenyl)ethylamine”. The latter has a linear formula of ClC6H4CH2CH2NH2 . The bromine atom in “2-(3-Bromo-2-chlorophenyl)ethanamine” would replace one of the hydrogen atoms on the phenyl ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Bromo-2-chlorophenyl)ethanamine” can be inferred from its related compound “2-(3-Chlorophenyl)ethylamine”. The latter is a clear light yellow liquid with a density of 1.119 g/mL at 25 °C (lit.), a boiling point of 111-113 °C/12 mmHg (lit.), and a refractive index n20/D of 1.549 (lit.) .Applications De Recherche Scientifique

Synthesis and Metabolic Pathways

Synthesis of Radiolabeled Compounds

The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, a process related to the synthesis of halogenated ethanamines, was accomplished with high yield and purity, demonstrating the relevance of halogenated ethanamines in the development of radiolabeled compounds for research purposes (Bach & Bridges, 1982).

Metabolic Pathways of Psychoactive Compounds

The study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identifies several metabolites, providing insight into the metabolic pathways of bromo-substituted phenethylamines, which could be relevant for understanding the metabolism of bromo-chloro phenethylamines (Kanamori et al., 2002).

Environmental Applications

- Bioremediation Processes: Research on the complete biological reductive transformation of tetrachloroethene to ethane indicates the potential for bioremediation techniques to address halogenated organic pollutants, highlighting the environmental relevance of studying such compounds (de Bruin et al., 1992).

Computational Studies

- Computational Reaction Studies: A computational study exploring the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives showcases the application of computational chemistry in predicting reaction outcomes for halogenated ethanones, which could extend to understanding reactions involving 2-(3-Bromo-2-chlorophenyl)ethanamine (Erdogan & Erdoğan, 2019).

Corrosion Inhibition

- Corrosion Inhibition Studies: Quantum chemical and molecular dynamics simulation studies on the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion provide insights into how similar chemical structures, including bromo and chloro substitutions, could serve as effective corrosion inhibitors (Kaya et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as ethanolamine have been found to interact with surface proteins and annexin a3 .

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to other amines, acting as a nucleophilic base .

Biochemical Pathways

Related compounds like ethanolamine are involved in the biosynthesis of phosphatidylcholine .

Result of Action

Similar compounds have been used in the preparation of other compounds, suggesting potential reactivity .

Action Environment

Similar compounds have properties such as a boiling point of 111-113 °c/12 mmhg and a density of 1119 g/mL at 25 °C .

Propriétés

IUPAC Name |

2-(3-bromo-2-chlorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITCVKSRPODGDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-2-chlorophenyl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B2573262.png)

![N-[(4-Fluorophenyl)methyl]-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2573263.png)

![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)

![2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573280.png)